![molecular formula C9H6N2O3 B3047320 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid CAS No. 1375069-41-2](/img/structure/B3047320.png)
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid
Overview
Description
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be represented by the SMILES notation: C1=CC2=C (C=C1C (=O)O)NC (=O)C=N2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid are not available, quinoxaline derivatives have been studied for their diverse pharmacological activities . For instance, certain derivatives have shown anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, and anti-malarial activities .Physical And Chemical Properties Analysis
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid:
Pharmaceutical Development
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and epilepsy. Researchers are exploring its potential to modulate neurotransmitter systems, which could lead to new treatments for these conditions .
Antimicrobial Agents
This compound has shown promise as a precursor in the synthesis of antimicrobial agents. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. This makes it a potential candidate for developing new antibiotics and antifungal medications, addressing the growing concern of antibiotic resistance .
Cancer Research
In cancer research, 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is being investigated for its potential to inhibit cancer cell proliferation. Its derivatives have been found to interfere with specific signaling pathways involved in cancer cell growth and survival. This could lead to the development of novel anticancer therapies .
Material Science
The compound is also utilized in material science for the synthesis of novel polymers and materials with unique properties. Its incorporation into polymer structures can enhance their thermal stability, mechanical strength, and chemical resistance. This has applications in the development of advanced materials for various industrial uses .
Organic Synthesis
In organic chemistry, 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid serves as a versatile building block for the synthesis of complex organic molecules. Its reactivity and functional groups make it suitable for constructing a wide range of chemical entities, facilitating the discovery of new compounds with potential applications in various fields .
Environmental Science
The compound is also studied for its applications in environmental science, particularly in the development of sensors and detection systems for pollutants. Its derivatives can be used to create sensitive and selective sensors for detecting heavy metals, organic pollutants, and other environmental contaminants. This aids in monitoring and protecting environmental health.
Safety and Hazards
The safety information for 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-oxo-4H-quinoxaline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUOBVKRJATPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)C=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744274 | |
Record name | 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |
CAS RN |
1375069-41-2 | |
Record name | 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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